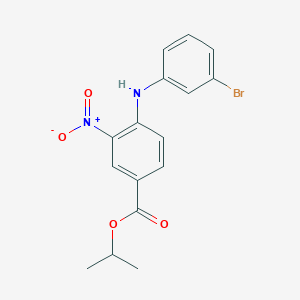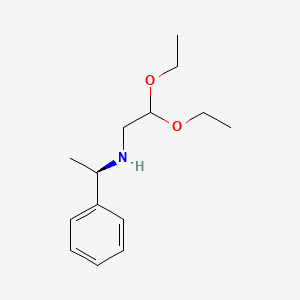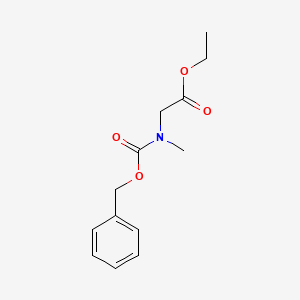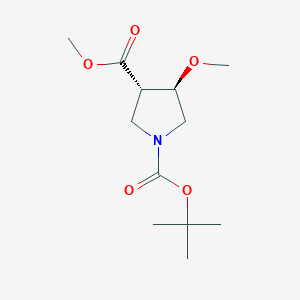
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromophenyl group, an amino group, and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Amination: The substitution of a hydrogen atom with an amino group.
Esterification: The formation of the ester linkage by reacting the carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like bromine (Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The amino group may interact with enzymes or receptors, modulating their function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromobutyrate: Another brominated ester with different functional groups.
4-Bromoaniline: A simpler aromatic compound with a bromine and an amino group.
3-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group.
Uniqueness
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H15BrN2O4 |
|---|---|
Poids moléculaire |
379.20 g/mol |
Nom IUPAC |
propan-2-yl 4-(3-bromoanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H15BrN2O4/c1-10(2)23-16(20)11-6-7-14(15(8-11)19(21)22)18-13-5-3-4-12(17)9-13/h3-10,18H,1-2H3 |
Clé InChI |
KYCUGLOAIHSOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=C(C=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-Methyl-5-(4-trifluoromethylphenyl)thien-2-yl]methanol](/img/structure/B8373483.png)
![Ethyl spiro[2.6]nonane-1-carboxylate](/img/structure/B8373491.png)
